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Compound of Interest

Compound Name: Cy7.5 maleimide

Cat. No.: B14084122

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye valuable for applications requiring
deep tissue penetration and minimal interference from background autofluorescence, such as
in vivo imaging.[1][2] In flow cytometry, its utility lies in its long-wavelength emission, which
minimizes spectral overlap with fluorophores excited by common blue and yellow-green lasers.
[3] This characteristic simplifies multicolor panel design and enhances the detection of
antigens, particularly those with low expression levels.[3]

Cy7.5 maleimide is a thiol-reactive derivative designed for covalently conjugating the dye to
proteins, peptides, or other biomolecules containing free sulfhydryl (-SH) groups.[1][4] The
maleimide group selectively reacts with thiols at a neutral pH range (6.5-7.5) to form a stable
thioether bond.[5][6] This application note provides detailed protocols for labeling antibodies
with Cy7.5 maleimide and their subsequent use in flow cytometry analysis.

Spectral Properties and Instrument Considerations

Proper instrument setup is critical for detecting NIR dyes like Cy7.5.

o Excitation and Emission: Cy7.5 has an excitation maximum around 785-788 nm and an
emission maximum around 801-808 nm.[1][7]
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o Laser and Filter Configuration: A red laser (e.g., 633 nm or 640 nm) can provide sufficient
excitation, although a laser closer to its excitation peak is optimal.[8] The emission is typically
collected using a specific filter set for the far-red spectrum (e.g., a 780/60 nm bandpass
filter). It is crucial to know your cytometer's specific laser and filter configuration to ensure it
can efficiently detect Cy7.5.[8][9]

e Multicolor Panel Design: When incorporating Cy7.5 into a multicolor panel, its primary
advantage is reduced spectral overlap with shorter wavelength dyes.[3] However,
compensation is still necessary, especially with other far-red dyes like APC or Alexa Fluor
700. Always run single-stain controls for each fluorophore in your panel to accurately
calculate the compensation matrix.[8] Brighter fluorophores should be matched with weakly
expressed antigens, while dimmer fluorophores can be used for highly expressed markers.
[10]

Excitation Max Emission Max Common Relative
Fluorophore .

(nm) (nm) Laser (nm) Brightness
Cy7.5 ~788 ~808 633, 640 Bright
APC-Cy7 650 ~785 633, 640 Bright[3]
APC ~650 ~660 633, 640 Very Bright[11]
PE-Cy7 565 ~785 488, 561 Very Bright[3]

Table 1: Comparison of Cy7.5 with other common far-red fluorophores used in flow cytometry.

Experimental Protocols
Protocol 1: Antibody Labeling with Cy7.5 Maleimide

This protocol describes the covalent conjugation of Cy7.5 maleimide to an antibody. The
process involves the reduction of disulfide bonds in the antibody's hinge region to generate free
thiols, followed by reaction with the maleimide dye.

Materials:

e Antibody (IgG) of interest (concentration >2 mg/mL recommended)[12]
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Cy7.5 maleimide

Anhydrous Dimethyl sulfoxide (DMSO)

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

Reaction Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES)[4]

Purification/Desalting column (e.g., Sephadex G-25)[6]
Procedure:
e Antibody Preparation:

o Dissolve or dialyze the antibody into the degassed Reaction Buffer at a concentration of 2-
10 mg/mL.[6]

o To reduce disulfide bonds and generate free thiols, add a 10-fold molar excess of TCEP to
the antibody solution.[6][13]

o Incubate for 30 minutes at room temperature.[6][13]
e Dye Preparation:
o Allow the vial of Cy7.5 maleimide to warm to room temperature before opening.

o Prepare a fresh 10 mM stock solution by dissolving the dye in anhydrous DMSO.[5] Vortex
briefly to ensure it is fully dissolved. This solution should be used promptly.[6]

o Conjugation Reaction:

o Add the Cy7.5 maleimide stock solution to the reduced antibody solution. A starting molar
ratio of 10-20 moles of dye per 1 mole of protein is recommended.[6][12]

o Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected
from light.[6]

o Purification:
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o Separate the labeled antibody from unreacted free dye using a desalting or size-exclusion
chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[6]

o Collect the fractions containing the purple-colored, labeled antibody.

o Degree of Labeling (DOL) Calculation (Optional but Recommended):

o Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~788 nm
(for Cy7.5).

o Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients for the
antibody and dye. The optimal DOL for most antibodies is between 2 and 10.[6][12]

o Storage:

o Store the labeled antibody at 4°C, protected from light. Add a protein stabilizer like BSA
and a preservative like sodium azide for long-term storage.

Preparation

3. Prepare Fresh
1. Prepare Antibody 2. Add T(?EP_ to Cy7.5 Maleimide
in Reaction Buffer Reduce Disulfides in DMSO

Reaction Purification & Storage

4. Mix Antibody & Dye
(10-20x Molar Excess)
Incubate 2h @ RT

5. Purify via
Size-Exclusion
Chromatography

6. Store Conjugate
at 4°C, Protected
from Light

Click to download full resolution via product page

Caption: Workflow for conjugating antibodies with Cy7.5 maleimide.

Protocol 2: Cell Staining for Flow Cytometry

This protocol outlines the steps for staining suspended cells (e.g., PBMCs) with a Cy7.5-
conjugated antibody.
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Materials:

 Single-cell suspension (1 x 1077 cells/mL)

o FACS Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

e Fc Receptor Blocking solution (e.g., Human TruStain FcX™ or unconjugated 1gG)

e Cy7.5-conjugated antibody (titrated to optimal concentration)

 Viability Dye (optional, e.g., 7-AAD or a fixable viability dye)

o Flow cytometry tubes

Procedure:

o Cell Preparation:

o Start with a single-cell suspension. Wash cells by centrifuging at 300-400 x g for 5 minutes
and resuspending the pellet in cold FACS buffer.[3]

o Count the cells and adjust the concentration to 1 x 10°7 cells/mL.[3]

o Aliquot 100 puL of the cell suspension (1 x 1076 cells) into each flow cytometry tube.[3]

o Fc Receptor Blocking:

o To prevent non-specific binding, add an Fc blocking reagent to the cells according to the
manufacturer's instructions.[8]

o Incubate for 10 minutes at room temperature.[3]

e Antibody Staining:

o Add the predetermined optimal concentration of the Cy7.5-labeled antibody to the cells.

o Include necessary controls: an unstained control, a single-stain Cy7.5 control for
compensation, and a Fluorescence Minus One (FMO) control for accurate gating.[8]
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o Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[3] Protecting samples
from light is critical to prevent dye degradation.[3][8]

e Washing:
o Add 2 mL of cold FACS buffer to each tube.

o Centrifuge at 300-400 x g for 5 minutes and discard the supernatant. Repeat the wash
step to remove unbound antibody.[3]

 Viability Staining (Optional):

o If using a non-fixable viability dye like 7-AAD, resuspend the cell pellet in 200-400 pL of
FACS buffer and add the dye 5-10 minutes before analysis.[3]

o Data Acquisition:

o Resuspend the final cell pellet in 0.5 mL of PBS.

o Acquire samples on a flow cytometer equipped with the appropriate laser and filters for
Cy7.5 detection. Ensure the compensation matrix has been correctly applied.
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Caption: Standard workflow for cell staining with a Cy7.5 conjugate.
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Data Analysis and Interpretation

Stain Index (SI): The Stain Index is a useful metric for quantifying the brightness of a
fluorochrome and determining the optimal antibody concentration (titration).[14][15] It
normalizes the signal (positive population) against the background noise (negative population's
spread).[15][16] A higher stain index indicates better resolution between the positive and
negative populations.

The formula is generally: Stain Index = (Median_positive - Median_negative) / (2 *
SD_negative)[14][16]

Where:
e Median_positive: Median fluorescence intensity of the positively stained population.
o Median_negative: Median fluorescence intensity of the unstained/negative population.

o SD_negative: Standard deviation of the negative population.

Antibody o ) ] Calculated
L MFI (Positive) MFI (Negative) SD (Negative) .

Dilution Stain Index

1:50 85,000 1,500 450 92.8

1:100 82,000 1,200 380 106.3

1:200 71,000 1,100 370 94.5

1:400 55,000 1,050 360 74.9

Table 2: Example titration data for a Cy7.5-conjugated antibody. The optimal concentration is
determined by the dilution that yields the highest Stain Index[10][16], which in this example is
1:100.
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Caption: Key considerations for using Cy7.5 in multicolor experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://broadpharm.com/protocol_files/general_protocol_dye_mal_labeling
https://denovosoftware.com/faq/kb-what-is-stain-index-and-how-do-i-calculate-it-with-fcs-express/
https://lab.research.sickkids.ca/wp-content/uploads/sites/83/2017/10/StainIndexusingFlowSoftware.pdf
https://www.bio-rad-antibodies.com/flow-cytometry-antibody-titration.html
https://www.benchchem.com/product/b14084122#flow-cytometry-analysis-with-cy7-5-maleimide-labeled-antibodies
https://www.benchchem.com/product/b14084122#flow-cytometry-analysis-with-cy7-5-maleimide-labeled-antibodies
https://www.benchchem.com/product/b14084122#flow-cytometry-analysis-with-cy7-5-maleimide-labeled-antibodies
https://www.benchchem.com/product/b14084122#flow-cytometry-analysis-with-cy7-5-maleimide-labeled-antibodies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14084122?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14084122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

